molecular formula C12H18O8 B12519365 (2R,3S,4R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate

(2R,3S,4R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B12519365
M. Wt: 290.27 g/mol
InChI Key: KQMOFVGDOWGPPD-UHFFFAOYSA-N
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Description

(2R,3S,4R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, starting from simpler precursors. One common method involves the acetylation of a suitable tetrahydropyran derivative under controlled conditions. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R,3S,4R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R)-2-(Hydroxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate
  • (2R,3S,4R)-2-(Methoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate

Uniqueness

The unique stereochemistry and functional groups of (2R,3S,4R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl diacetate distinguish it from similar compounds

Properties

IUPAC Name

(3,4-diacetyloxy-6-hydroxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMOFVGDOWGPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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